Cas no 85275-45-2 (1-Boc-3-hydroxypiperidine)

1-Boc-3-hydroxypiperidine structure
1-Boc-3-hydroxypiperidine structure
Nombre del producto:1-Boc-3-hydroxypiperidine
Número CAS:85275-45-2
MF:C10H19NO3
Megavatios:201.262763261795
MDL:MFCD02093938
CID:60858
PubChem ID:24890035

1-Boc-3-hydroxypiperidine Propiedades químicas y físicas

Nombre e identificación

    • 1-Boc-3-Hydroxypiperidine
    • N-(tert-Butoxycarbonyl)-3-piperidinol
    • BOC-(R,S)-3-HYDROXYPIPERIDINE
    • BOC-3-HYDROXYPIPERIDINE
    • 3-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-N-BOC-3-HYDROXY-PIPERIDINE
    • 1-TERT-BUTOXYCARBONYL-3-HYDROXY PIPERIDINE
    • 1-boc-3-piperidinol
    • (R,S)-BOC-3-HYDROXY-PIPERIDINE
    • TERT-BUTYL 3-HYDROXY-1-PIPERIDINE
    • tert-Butyl 3-hydroxy-1-piperidinecarboxylate
    • TERT-BUTYL 3-HYDROXYPIPERIDINE-1-CARBOXYLATE
    • RARECHEM EM WB 0260
    • N-BOC-3-HYDROXYPIPERIDINE
    • N-BOC-3-PIPERIDINOL
    • N-(TERT-BUTOXYCARBONYL)-3-HYDROXYPIPERIDINE
    • 1-Boc-3-piperidinol~1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
    • 1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
    • N-Boc-3-Hydroxy piperidine
    • (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
    • (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
    • 1-Piperidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
    • 3-hydroxypiperidine-1-c
    • 1-tert-Butoxycarbonyl-3-hydroxypiperidine
    • 3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • N-(t-Butoxycarbonyl)-3-piperidinol
    • rac-3-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • STL185703
    • 3-hydroxypiperidine, n-boc protected
    • 3-hydroxy-1-tert-butoxycarbonylpiperidine
    • 1-Boc-3-hydroxy-piperidine
    • 1-Boc-3-hydroxypiperidine, >=98.0% (TLC)
    • (R)-tert-Butyl-3-hydroxypiperidine-1-carboxylate;(R)-1-Boc-3-Hydroxypiperidine
    • (r)-n-boc-3-hydroxypiperidine
    • DTXSID40337963
    • Azacyclohexan-3-ol, 1t-butyloxycarbonyl-
    • AKOS005068074
    • 1-BOC-3-hydroxy piperidine
    • BCP00558
    • 3-hydroxy-piperidine-1-carboxylic acid t-butyl ester
    • AC-2375
    • MFCD02093938
    • n-boc-3(r,s)-hydroxy-piperidine
    • tert-butyl3-hydroxy-1-piperidinecarboxylate
    • PB29324
    • PB12800
    • EN300-57281
    • tert-butyl 3-hydroxy-piperidine-1-carboxylate
    • SB10192
    • Q-103071
    • 1-t-Butoxycarbonyl-3-hydroxypipendine
    • tert-butoxycarbonyl-3-hydroxypiperidine
    • B3278
    • tert-Butyl 3-hydroxy-1-piperidinecarboxylate #
    • 1-(1,1-Dimethylethoxycarbonyl)-3-hydroxypiperidine
    • F0001-2145
    • BCP23243
    • SY006096
    • 1-(tert-Butoxycarbonyl)-3-(hydroxy)piperidine
    • N-t-butoxycarbonyl-3-hydroxypiperidine
    • 1-(1,1-dimethyl-ethoxycarbonyl)-3-hydroxypiperidine
    • (S)-1-Boc-3-hydroxypiperidine;(S)-N-tert-Butoxycarbonyl-3-hydroxypiperidine
    • DS-0191
    • PS-3223
    • n-boc-3(r,s)-hydroxypiperidine
    • CS-D0648
    • SY003720
    • SY007593
    • tert-butyl-3-hydroxypiperidine-1-carboxylate
    • 1,1-dimethylethyl 3-hydroxypiperidine-1-carboxylate
    • 3-hydroxypiperidine-1-carboxylic acid tertbutyl ester
    • 1-t-butoxycarbonyl-3-hydroxypiperidine
    • t-butyl 3-hydroxypiperidine-1-carboxylate
    • racemic 3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
    • (S)-N-Boc-3-hydroxypiperidine
    • 3-hydroxy-N-t-butoxycarbonylpiperidine
    • 1-Boc-3-piperidinol; tert-Butyl 3-hydroxy-1-piperidinecarboxylate;1-Boc-3-hydroxypiperidine
    • SCHEMBL190483
    • 85275-45-2
    • racemic Boc-3-hydroxypiperidine
    • 1-Boc-3-hydroxypiperidine
    • MDL: MFCD02093938
    • Renchi: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h8,12H,4-7H2,1-3H3
    • Clave inchi: UIJXHKXIOCDSEB-UHFFFAOYSA-N
    • Sonrisas: O=C(N1CC(O)CCC1)OC(C)(C)C
    • Brn: 4180859

Atributos calculados

  • Calidad precisa: 201.136493g/mol
  • Carga superficial: 0
  • XLogP3: 1
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 201.136493g/mol
  • Masa isotópica única: 201.136493g/mol
  • Superficie del Polo topológico: 49.8Ų
  • Recuento de átomos pesados: 14
  • Complejidad: 210
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.107
  • Punto de fusión: 66.0 to 70.0 deg-C
  • Punto de ebullición: 292.3 °C at 760 mmHg
  • Punto de inflamación: 130.6℃
  • PSA: 49.77000
  • Logp: 1.31610
  • Disolución: Not determined

1-Boc-3-hydroxypiperidine Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature
  • Nivel de peligro:IRRITANT
  • Términos de riesgo:R36/37/38

1-Boc-3-hydroxypiperidine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Boc-3-hydroxypiperidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044888-500g
1-Boc-3-Hydroxypiperidine
85275-45-2 98%
500g
¥681.00 2024-07-28
Chemenu
CM103756-100g
tert-butyl 3-hydroxypiperidine-1-carboxylate
85275-45-2 97%
100g
$*** 2023-05-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY003720-10g
1-Boc-3-hydroxypiperidine
85275-45-2 ≥98%
10g
¥30.00 2024-07-09
Chemenu
CM103756-1000g
tert-butyl 3-hydroxypiperidine-1-carboxylate
85275-45-2 97%
1000g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044888-25g
1-Boc-3-Hydroxypiperidine
85275-45-2 98%
25g
¥54.00 2024-07-28
TRC
B656645-5000mg
1-Boc-3-Hydroxypiperidine
85275-45-2
5g
$ 69.00 2023-04-18
Enamine
EN300-57281-0.1g
tert-butyl 3-hydroxypiperidine-1-carboxylate
85275-45-2 95.0%
0.1g
$19.0 2025-03-15
Apollo Scientific
OR0870-100g
3-Hydroxypiperidine, N-BOC protected
85275-45-2
100g
£70.00 2025-02-19
Life Chemicals
F0001-2145-0.5g
1-Boc-3-hydroxypiperidine
85275-45-2 95%+
0.5g
$19.0 2023-09-07
eNovation Chemicals LLC
D388504-25g
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine
85275-45-2 97%
25g
$195 2024-05-24

1-Boc-3-hydroxypiperidine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C
1.3 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
Referencia
Exploration of a New Type of Antimalarial Compounds Based on Febrifugine
Kikuchi, Haruhisa; Yamamoto, Keisuke; Horoiwa, Seiko; Hirai, Shingo; Kasahara, Ryota; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

Synthetic Routes 2

Condiciones de reacción
Referencia
Synthesis and biological evaluation of conformationally restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines as σ receptor ligands. 1. Pyrrolidine, piperidine, homopiperidine, and tetrahydroisoquinoline classes
De Costa, Brian R.; Dominguez, Celia; He, Xiao Shu; Williams, Wanda; Radesca, Lilian; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4334-43

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sodium bicarbonate Solvents: Dichloromethane ;  overnight, 20 °C
Referencia
New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling
Audouze, Karine; Oestergaard Nielsen, Elsebet; Olsen, Gunnar M.; Ahring, Philip; Jorgensen, Tino Dyhring; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3159-3171

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Chloroform
Referencia
Determination of the gauche effect of 3-acetamido- and 3-acetoxypiperidine and -tetrahydropyran by proton NMR spectroscopy
Bernet, Bruno; Piantini, Umberto; Vasella, Andrea, Carbohydrate Research, 1990, 204, 11-25

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, rt
Referencia
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  4 h, rt
Referencia
A chemo-enzyme method to synthesis of (S)-t-butyl 3-hydroxypiperidine-1-carboxylate
Zhu, Wei; Wang, Bo; Wu, Hui; Li, Binghao, Zhongguo Yiyao Gongye Zazhi, 2015, 46(4), 349-350

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ,  Water ;  rt; 4.5 h, rt
Referencia
The synthesis of piperidine nucleoside analogs-a comparison of several methods to access the introduction of nucleobases
Kovackova, Sona; Dracinsky, Martin; Rejman, Dominik, Tetrahedron, 2011, 67(7), 1485-1500

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  14 h
Referencia
Discovery of N-propylurea 3-benzylpiperidines as selective CC chemokine receptor-3 (CCR3) antagonists
Varnes, Jeffrey G.; Gardner, Daniel S.; Santella, Joseph B.; Duncia, John V.; Estrella, Melissa; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(7), 1645-1649

1-Boc-3-hydroxypiperidine Raw materials

1-Boc-3-hydroxypiperidine Preparation Products

1-Boc-3-hydroxypiperidine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85275-45-2)1-N-Boc-3-hydroxy-piperidine
Número de pedido:A10226
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 15:28
Precio ($):436.0
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85275-45-2)1-Boc-3-hydroxypiperidine
Número de pedido:27521361
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Tuesday, 10 June 2025 11:04
Precio ($):discuss personally
atkchemica
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:85275-45-2)tert-butyl 3-hydroxypiperidine-1-carboxylate
Número de pedido:CL13664
Estado del inventario:in Stock
Cantidad:1g/5g/10g/100g
Pureza:95%+
Información sobre precios actualizada por última vez:Wednesday, 27 November 2024 17:35
Precio ($):discuss personally

1-Boc-3-hydroxypiperidine Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:85275-45-2)1-Boc-3-hydroxypiperidine
1689139
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85275-45-2)1-Boc-3-hydroxypiperidine
1689139
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe